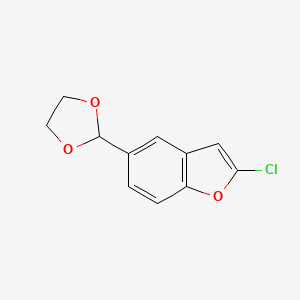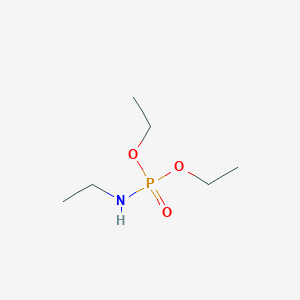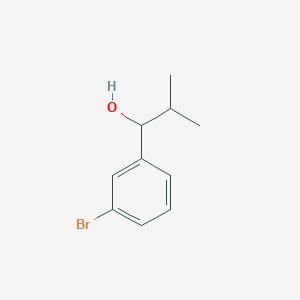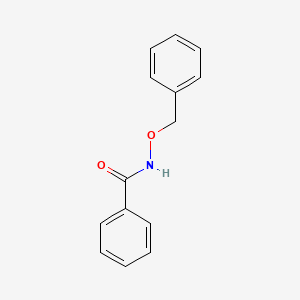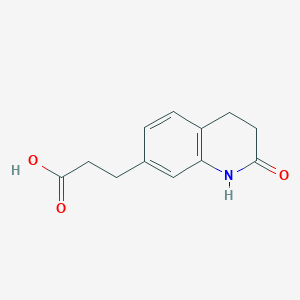
3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system fused with a propionic acid moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid can be achieved through various synthetic routes. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes, followed by cyclization and subsequent functional group modifications . The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline ring structure but differ in functional groups.
2-Oxo-1,2,3,4-tetrahydroquinoline derivatives: These compounds have a similar core structure but vary in the substituents attached to the quinoline ring.
Uniqueness
3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic Acid is unique due to its specific combination of a quinoline ring with a propionic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3/c14-11-5-4-9-3-1-8(2-6-12(15)16)7-10(9)13-11/h1,3,7H,2,4-6H2,(H,13,14)(H,15,16) |
InChI Key |
KJCRQSOLDRREJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


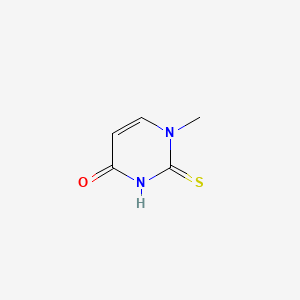
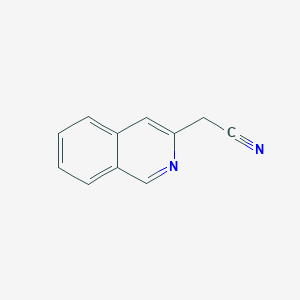
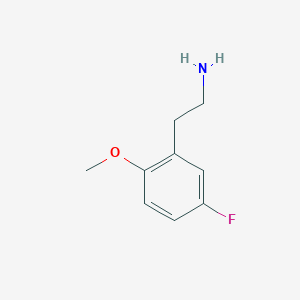
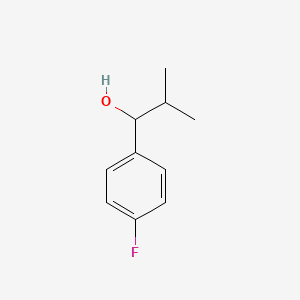
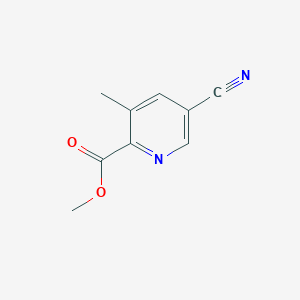
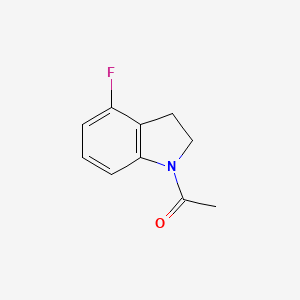
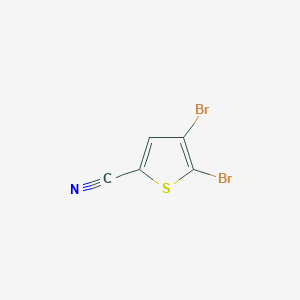
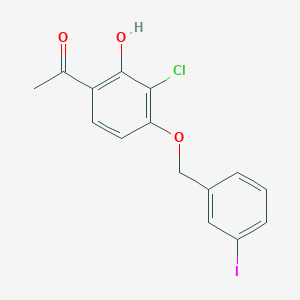
![7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8786685.png)
![6-Chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B8786691.png)
